molecular formula C12H9N3O6S B12847441 3-nitro-N-(2-nitrophenyl)benzenesulfonamide

3-nitro-N-(2-nitrophenyl)benzenesulfonamide

Cat. No.: B12847441
M. Wt: 323.28 g/mol
InChI Key: ODFYBQONMXQKNR-UHFFFAOYSA-N
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Description

3-nitro-N-(2-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C₁₂H₉N₃O₆S It is characterized by the presence of nitro groups and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide typically involves the nitration of N-phenylbenzenesulfonamide. A novel route involves the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide using reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . This method is highly chemoselective and compatible with various functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-nitro-N-(2-nitrophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme inhibition due to its sulfonamide group.

    Medicine: Investigated for its potential antibacterial properties.

    Industry: Utilized in the development of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can disrupt bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-N-(3-nitrophenyl)benzenesulfonamide
  • 4-methyl-N-(2-nitrophenyl)benzenesulfonamide

Uniqueness

3-nitro-N-(2-nitrophenyl)benzenesulfonamide is unique due to the specific positioning of its nitro groups and sulfonamide group, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions in chemical reactions and biological systems.

Properties

Molecular Formula

C12H9N3O6S

Molecular Weight

323.28 g/mol

IUPAC Name

3-nitro-N-(2-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9N3O6S/c16-14(17)9-4-3-5-10(8-9)22(20,21)13-11-6-1-2-7-12(11)15(18)19/h1-8,13H

InChI Key

ODFYBQONMXQKNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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